2',3'-Dithiouridine

Nucleoside Chemistry Physical Property Analytical Standard

Researchers requiring a site-specific, redox-sensitive conformational constraint in oligonucleotides often cannot achieve this with monothiolated uridines. 2',3'-Dithiouridine provides a precise solution via its 2',3'-vicinal dithiol structure that forms a cyclic disulfide 'clip' post-synthesis. - Enables a redox-sensitive disulfide linkage, unattainable with base-thiolated analogs like 4-thiouridine. - Used as a phosphoramidite building block to study structure-activity relationships in siRNAs and aptamers. - Supplied with batch-specific analytical data (≥95% purity) for reliable procurement.

Molecular Formula C₉H₁₂N₂O₄S₂
Molecular Weight 276.3 g/mol
CAS No. 156592-92-6
Cat. No. B015858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dithiouridine
CAS156592-92-6
Molecular FormulaC₉H₁₂N₂O₄S₂
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)S)S
InChIInChI=1S/C9H12N2O4S2/c12-3-4-6(16)7(17)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12,16-17H,3H2,(H,10,13,14)/t4-,6-,7-,8-/m1/s1
InChIKeyJEDWTZSNVOKYLT-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dithiouridine Overview & Procurement


2',3'-Dithiouridine (CAS 156592-92-6) is a synthetic, double-thiolated uridine analog with the molecular formula C9H12N2O4S2 and a molecular weight of 276.33 Da . It is characterized by the replacement of both the 2'- and 3'-hydroxyl groups of the ribose moiety with thiol (-SH) groups, resulting in a pale red solid with a melting point of 130-131°C and slight solubility in DMSO and methanol [1]. The compound's synthesis, starting from uridine, has been established [2].

Why 2',3'-Dithiouridine Has No Substitutes


Substituting 2',3'-dithiouridine with other thiolated uridines, such as 2-thiouridine or 4-thiouridine, is scientifically invalid due to fundamental differences in modification site and resulting molecular behavior. The unique 2',3'-dithiolation pattern on the sugar ring creates a distinct chemical environment with two adjacent thiol groups capable of forming intra- or intermolecular disulfide bonds, a feature absent in base-thiolated analogs like 4-thiouridine which is primarily a photoactivatable crosslinker, or the single sugar-thiolated 2'-thiouridine which influences base-pairing fidelity [1]. The resulting differential impact on sugar conformation and the potential for disulfide-mediated stabilization necessitates the procurement of the specific 2',3'-dithiolated compound for applications where this unique dual-thiol chemistry is required.

Quantitative Evidence for 2',3'-Dithiouridine Selection


Melting Point vs. Uridine

The introduction of two thiol groups on the ribose ring significantly alters the physical properties of the nucleoside compared to the parent compound, uridine. This is quantifiably demonstrated by the melting point. 2',3'-Dithiouridine exhibits a melting point of 130-131°C, which is a distinct value that can be used for identity verification and purity assessment in procurement and analytical chemistry [1].

Nucleoside Chemistry Physical Property Analytical Standard

Molecular Weight & LogP vs. Uridine

The substitution of oxygen with sulfur atoms significantly increases both the molecular weight and lipophilicity of the nucleoside, as quantified by the partition coefficient (LogP). 2',3'-Dithiouridine has a molecular weight of 276.33 Da and a calculated LogP of -0.33 . This represents a substantial change from uridine, which has a molecular weight of 244.20 Da and a LogP of approximately -2.0 [1].

Physicochemical Property Lipophilicity Drug Design

Disulfide-Bond Forming Capability

The defining chemical feature of 2',3'-dithiouridine is the presence of two vicinal thiol groups, enabling the formation of cyclic or intermolecular disulfide bonds. This capability is documented in vendor descriptions as a key mechanism for influencing RNA structure . Unlike monothiolated uridines (e.g., 2-thiouridine or 4-thiouridine), which cannot form this specific type of covalent crosslink, 2',3'-dithiouridine provides a unique, redox-sensitive 'chemical handle' for site-specific conjugation and structural stabilization.

Organic Synthesis Oligonucleotide Modification Bioconjugation

R&D Applications of 2',3'-Dithiouridine


Redox-Sensitive Oligonucleotide Crosslinking

Procure 2',3'-dithiouridine as a specialized phosphoramidite building block for the solid-phase synthesis of oligonucleotides. Its unique 2',3'-vicinal dithiol structure allows for the post-synthetic formation of a cyclic disulfide bond within the oligonucleotide backbone. This introduces a redox-sensitive 'clip' that can conformationally constrain the oligonucleotide, a feature that is structurally distinct from and unattainable with monothiolated analogs like 2'-thiouridine or 4-thiouridine . The resultant change in molecular rigidity can be exploited to study structure-activity relationships in antisense oligonucleotides, siRNAs, or aptamers.

Bioconjugation & Crosslinking Reagent Development

Utilize 2',3'-dithiouridine as a chemical precursor for the synthesis of novel bioconjugation handles. The two reactive thiol groups can be selectively alkylated or used to form reversible disulfide linkages with other thiol-containing molecules or surfaces. This capability, derived directly from its distinct chemical structure , makes it a valuable starting material for creating specialized linkers or probes for chemical biology applications, where a defined, dual-point attachment is required.

Analytical Reference Standard for Nucleoside Characterization

Employ 2',3'-dithiouridine as a reference standard in analytical method development for modified nucleosides. Its well-defined and distinct physicochemical properties, including a melting point of 130-131°C and a molecular weight of 276.33 Da [1], make it a useful calibrant or control for techniques such as HPLC, LC-MS, and NMR spectroscopy. This is particularly relevant in metabolomics or nucleic acid modification studies where accurate identification and quantification of thiolated species are necessary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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